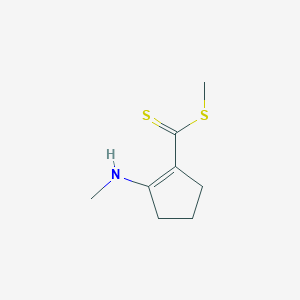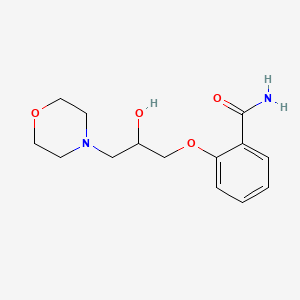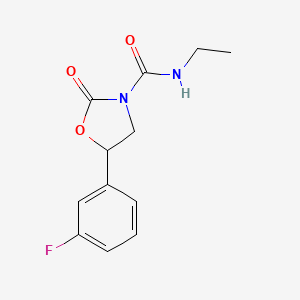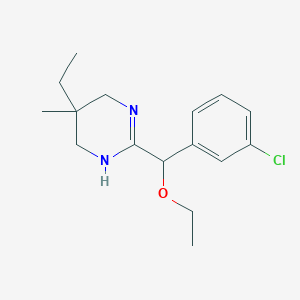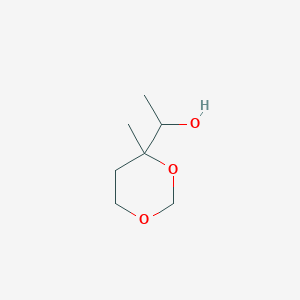
2-(Dimethylamino)ethyl hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl hexanoate is an organic compound with a molecular structure that includes a dimethylamino group attached to an ethyl chain, which is further connected to a hexanoate ester. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)ethyl hexanoate typically involves the esterification of hexanoic acid with 2-(dimethylamino)ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester product .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Dimethylamino)ethyl hexanoate undergoes various chemical reactions, including:
Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Substitution: Nucleophiles such as halides or other amines in the presence of a suitable solvent.
Major Products:
Hydrolysis: Hexanoic acid and 2-(dimethylamino)ethanol.
Substitution: Products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl hexanoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethyl hexanoate involves its interaction with molecular targets through its dimethylamino and ester functional groups. The compound can act as a weak base, participating in proton transfer reactions and forming hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or reagent in various chemical processes .
Comparación Con Compuestos Similares
2-(Dimethylamino)ethanol: Shares the dimethylamino group but lacks the ester functionality.
Hexanoic acid: Contains the hexanoate group but lacks the dimethylamino and ethyl components.
2-(Dimethylamino)ethyl methacrylate: Similar structure but with a methacrylate ester instead of a hexanoate ester.
Uniqueness: 2-(Dimethylamino)ethyl hexanoate is unique due to its combination of a dimethylamino group and a hexanoate ester, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
36584-87-9 |
|---|---|
Fórmula molecular |
C10H21NO2 |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl hexanoate |
InChI |
InChI=1S/C10H21NO2/c1-4-5-6-7-10(12)13-9-8-11(2)3/h4-9H2,1-3H3 |
Clave InChI |
UVIKOFDLWXHASA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)OCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


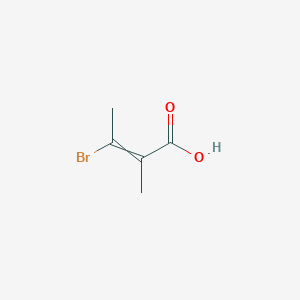
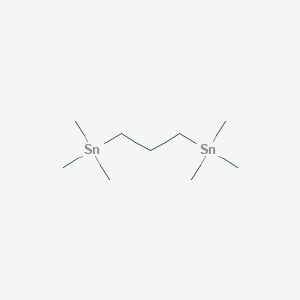
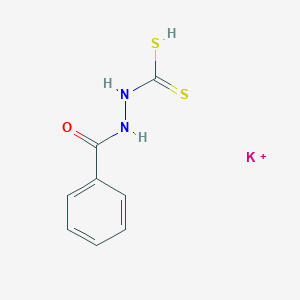
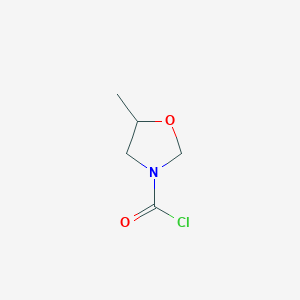
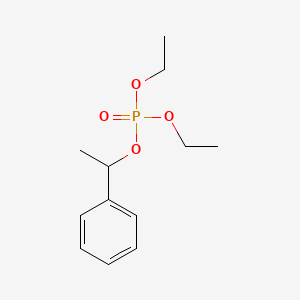

![[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)](/img/structure/B14677972.png)
